molecular formula C23H29NO5 B4895243 2,6-Bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one

2,6-Bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one

Cat. No.: B4895243
M. Wt: 399.5 g/mol
InChI Key: VOOAAKGQPAZLIF-UHFFFAOYSA-N
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Description

2,6-Bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one is an organic compound with the molecular formula C23H29NO5 It is a piperidinone derivative characterized by the presence of two 3,4-dimethoxyphenyl groups and two methyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one typically involves multi-step organic reactions. One common method is the condensation of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to a cyclization reaction with methylamine to yield the piperidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

2,6-Bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(3,4-dimethoxyphenyl)-4-piperidone: Similar structure but lacks the methyl groups on the piperidine ring.

    3,5-Dimethyl-2,6-diphenylpiperidin-4-one: Similar piperidinone core but with different substituents on the phenyl rings.

Uniqueness

2,6-Bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one is unique due to the presence of both 3,4-dimethoxyphenyl groups and methyl groups on the piperidine ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2,6-bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-13-21(15-7-9-17(26-3)19(11-15)28-5)24-22(14(2)23(13)25)16-8-10-18(27-4)20(12-16)29-6/h7-14,21-22,24H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOAAKGQPAZLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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